molecular formula C5H10Cl2O2 B8517928 (r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol CAS No. 934346-53-9

(r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol

Cat. No. B8517928
M. Wt: 173.03 g/mol
InChI Key: TWIWQIMWZBPIGB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625891B2

Procedure details

step 1—To a solution of R-(−)-epichlorohydrin (7 mL, 89.27 mmol) and DCE (280 mL) was added 2-chloroethanol (6.3 mL, 93.74 mmol) followed by a solution of BF3 Et2O (1.1 mL, 8.927 mmol) and DCE (20 mL). The pale yellow solution was stirred at 45° C. for 2 h. The reaction mixture was allowed to cool to RT, evaporated and dried in vacuo overnight (yield>95%) to afford 1-chloro-3-(2-chloro-ethoxy)-propan-2-ol.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
[Compound]
Name
BF3 Et2O
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][C@H:2]1[CH2:4][Cl:5].[Cl:6][CH2:7][CH2:8][OH:9]>ClCCCl>[Cl:6][CH2:7][CH:8]([OH:9])[CH2:1][O:3][CH2:2][CH2:4][Cl:5]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C1[C@@H](O1)CCl
Name
Quantity
6.3 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
280 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
BF3 Et2O
Quantity
1.1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The pale yellow solution was stirred at 45° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight (yield>95%)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(COCCCl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07625891B2

Procedure details

step 1—To a solution of R-(−)-epichlorohydrin (7 mL, 89.27 mmol) and DCE (280 mL) was added 2-chloroethanol (6.3 mL, 93.74 mmol) followed by a solution of BF3 Et2O (1.1 mL, 8.927 mmol) and DCE (20 mL). The pale yellow solution was stirred at 45° C. for 2 h. The reaction mixture was allowed to cool to RT, evaporated and dried in vacuo overnight (yield>95%) to afford 1-chloro-3-(2-chloro-ethoxy)-propan-2-ol.
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
[Compound]
Name
BF3 Et2O
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][C@H:2]1[CH2:4][Cl:5].[Cl:6][CH2:7][CH2:8][OH:9]>ClCCCl>[Cl:6][CH2:7][CH:8]([OH:9])[CH2:1][O:3][CH2:2][CH2:4][Cl:5]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C1[C@@H](O1)CCl
Name
Quantity
6.3 mL
Type
reactant
Smiles
ClCCO
Name
Quantity
280 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
BF3 Et2O
Quantity
1.1 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The pale yellow solution was stirred at 45° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight (yield>95%)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(COCCCl)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.